N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
CAS No.: 1171846-28-8
Cat. No.: VC7087235
Molecular Formula: C21H22FN3O3
Molecular Weight: 383.423
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171846-28-8 |
|---|---|
| Molecular Formula | C21H22FN3O3 |
| Molecular Weight | 383.423 |
| IUPAC Name | N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C21H22FN3O3/c1-3-13-28-19-14-25(16-11-9-15(22)10-12-16)24-20(19)21(26)23-17-7-5-6-8-18(17)27-4-2/h5-12,14H,3-4,13H2,1-2H3,(H,23,26) |
| Standard InChI Key | IOKIIYIZIJHHOA-UHFFFAOYSA-N |
| SMILES | CCCOC1=CN(N=C1C(=O)NC2=CC=CC=C2OCC)C3=CC=C(C=C3)F |
Introduction
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a complex organic compound with a molecular formula of C21H22FN3O3 and a molecular weight of 383.4 g/mol . This compound belongs to the pyrazole class, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of fluorine and ethoxy groups in its structure suggests potential applications in pharmaceuticals due to their influence on bioavailability and metabolic stability.
Synthesis and Preparation
While specific synthesis details for N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide are not readily available in the provided sources, pyrazole derivatives are generally synthesized through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds. The introduction of the 4-fluorophenyl and 2-ethoxyphenyl groups would likely involve additional steps such as Suzuki coupling or nucleophilic substitution reactions.
Potential Biological Activities
Pyrazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Although specific biological data for this compound is not available, its structural features suggest potential applications in drug development. The presence of fluorine can enhance metabolic stability, while the ethoxy and propoxy groups may influence solubility and bioavailability.
Research Findings and Future Directions
Given the lack of specific research findings on N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, future studies should focus on its synthesis optimization, biological activity screening, and pharmacokinetic evaluation. The compound's potential as a lead molecule in drug discovery could be explored through in vitro and in vivo assays to assess its efficacy and safety profile.
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